3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile
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Description
3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile is a chemical compound with the molecular formula C14H18N2 . It is also known by other names such as 3-methyl-4-(3-methyl-1-piperidinyl)benzonitrile .
Molecular Structure Analysis
The molecular structure of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile can be analyzed using various methods such as Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .Chemical Reactions Analysis
While specific chemical reactions involving 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile are not available, benzonitriles can undergo a variety of reactions. For instance, preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride is a common approach .Scientific Research Applications
Transformation Products in Environmental Studies
Studies have explored the transformation products (TPs) of pharmaceutical compounds under specific environmental conditions. For example, sulfamethoxazole (SMX), a sulfonamide antibiotic, undergoes transformation in water/sediment experiments under denitrifying conditions, leading to the formation and retransformation of TPs like 4-nitro-SMX. This research highlights the significance of understanding the behavior of chemical compounds in environmental processes, including their transformation and retransformation potential, which is crucial for environmental monitoring and assessment (Nödler et al., 2012).
Catalysis and Chemical Transformations
Benzonitriles play a role in catalytic processes and chemical transformations. For instance, the conversion of methyl benzoate to benzonitrile and amides using Montmorillonite K10 clay demonstrates the utility of benzonitriles in synthetic chemistry. Such reactions are essential for the development of new synthetic pathways and the production of valuable chemical intermediates, showcasing the versatility of benzonitriles in catalysis and organic synthesis (Wali et al., 1998).
Structural and Electronic Studies
Investigations into the basicity of substituted benzonitriles and their protonated forms offer insights into the electronic and atomic energies of these compounds. Such studies are fundamental for understanding the electronic structure, reactivity, and substituent effects in benzonitriles, providing valuable information for the design of new molecules with desired properties (Exner & Böhm, 2004).
properties
IUPAC Name |
3-methyl-4-(3-methylpiperidin-1-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-11-4-3-7-16(10-11)14-6-5-13(9-15)8-12(14)2/h5-6,8,11H,3-4,7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHRVBDLWATAHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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